N-Methyl-2-azaspiro[4.4]nonan-4-amine
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Overview
Description
N-Methyl-2-azaspiro[44]nonan-4-amine is a chemical compound with the molecular formula C9H18N2 It is a spirocyclic amine, characterized by a unique structure where a nitrogen atom is incorporated into a spiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-azaspiro[4.4]nonan-4-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a spirocyclic ketone with a methylamine source. The reaction conditions often require the use of a catalyst and may involve heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-azaspiro[4.4]nonan-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
N-Methyl-2-azaspiro[4.4]nonan-4-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-2-azaspiro[4.4]nonan-4-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[4.4]nonane: A related spirocyclic amine with a similar structure but lacking the N-methyl group.
1-Methyl-1-azaspiro[4.4]nonan-4-one: Another spirocyclic compound with a ketone functional group instead of an amine.
Uniqueness
N-Methyl-2-azaspiro[4.4]nonan-4-amine is unique due to its specific structural features, including the presence of the N-methyl group and the spirocyclic ring system.
Properties
Molecular Formula |
C9H18N2 |
---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
N-methyl-2-azaspiro[4.4]nonan-4-amine |
InChI |
InChI=1S/C9H18N2/c1-10-8-6-11-7-9(8)4-2-3-5-9/h8,10-11H,2-7H2,1H3 |
InChI Key |
SMONVBZLWJXEPU-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CNCC12CCCC2 |
Origin of Product |
United States |
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